Methyl 2-(difluoromethyl)isonicotinate

Quorum Sensing Biofilm Inhibition Antivirulence

Methyl 2-(difluoromethyl)isonicotinate (CAS 1251844-44-6) is a fluorinated pyridine derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol. It is characterized by a difluoromethyl group (-CF₂H) at the 2-position of an isonicotinic acid methyl ester scaffold.

Molecular Formula C8H7F2NO2
Molecular Weight 187.146
CAS No. 1251844-44-6
Cat. No. B596686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(difluoromethyl)isonicotinate
CAS1251844-44-6
Molecular FormulaC8H7F2NO2
Molecular Weight187.146
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)C(F)F
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3
InChIKeyFDVNQZVPNUJODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(difluoromethyl)isonicotinate (CAS 1251844-44-6) Procurement Guide: Properties and Applications


Methyl 2-(difluoromethyl)isonicotinate (CAS 1251844-44-6) is a fluorinated pyridine derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . It is characterized by a difluoromethyl group (-CF₂H) at the 2-position of an isonicotinic acid methyl ester scaffold . The compound is a versatile building block in pharmaceutical and agrochemical synthesis, with a primary application as a key intermediate in the development of novel therapeutic agents [1].

Bioisosteric replacement for pyridine-N-oxide in quorum sensing research
Versatile fluorinated building block for drug discovery synthesis
Documented use in patented pharmaceutical intermediate synthesis

Methyl 2-(difluoromethyl)isonicotinate (CAS 1251844-44-6): Why Direct Replacement with Analogs is Not Advisable


Simple substitution of Methyl 2-(difluoromethyl)isonicotinate with other halogenated isonicotinates or pyridine derivatives is not straightforward due to the unique physicochemical and biological profile conferred by the difluoromethyl group. This moiety acts as a lipophilic hydrogen bond donor, distinct from the trifluoromethyl (-CF₃) group, which is only a lipophilic entity [1]. This difference in hydrogen-bonding capacity leads to divergent interactions with biological targets and altered pharmacokinetic properties, making it a specific bioisostere for pyridine-N-oxide, a role other halogenated analogs cannot fulfill . The precise quantitative differences in activity, highlighted in the evidence below, underscore the importance of selecting this specific compound for research and development programs.

Trifluoromethyl analogs
Lack hydrogen-bond donation, which may shift target interaction profile.
Non-fluorinated isonicotinates
May not provide the reported pyridine-N-oxide bioisosteric function.
Positional isomers
Different substitution patterns may shift reactivity; process fit requires validation.

Quantitative Evidence for Methyl 2-(difluoromethyl)isonicotinate (CAS 1251844-44-6) Differentiation from Analogs


Quorum Sensing Inhibition: Bioisosteric Replacement of Pyridine-N-oxide in P. aeruginosa

The compound demonstrates comparable potency to the established quorum sensing inhibitor 4NPO in a P. aeruginosa model. Compound 1, which is the target compound, exhibits an IC₅₀ of 35 ± 1.12 μM, which is statistically equivalent to the IC₅₀ of 33 ± 1.12 μM for the comparator 4NPO . This validates its function as a bioisosteric replacement for the pyridine-N-oxide moiety, a property not shared by other common halogenated analogs like the trifluoromethyl variant.

Quorum Sensing IC₅₀
Head-to-head
35 ± 1.12 μM vs 33 ± 1.12 μM (4NPO)
Comparable potency supports pyridine-N-oxide bioisosteric replacement.
P. aeruginosa model; reported non-significant difference.
Quorum Sensing Biofilm Inhibition Antivirulence Pseudomonas aeruginosa

Lipophilicity Tuning: Predicted LogP Differences from Trifluoromethyl Analog

The difluoromethyl (-CF₂H) group imparts a distinct lipophilicity profile compared to the trifluoromethyl (-CF₃) analog. The predicted LogP for Methyl 2-(difluoromethyl)isonicotinate is approximately 1.8 [1], whereas the -CF₃ analog is expected to be significantly more lipophilic, with an estimated LogP >2.2 . This difference is due to the hydrogen-bond donating capacity of the -CF₂H group, which moderates lipophilicity and can influence membrane permeability and off-target binding.

Predicted LogP
Class-level
~1.8 (-CF₂H) vs >2.2 (-CF₃)
Lower lipophilicity may support ADME optimization.
In silico prediction; experimental confirmation advised.
Lipophilicity Physicochemical Properties Drug Design ADME

Industrial Relevance: Use as a Key Intermediate in AstraZeneca Patented Synthesis

Methyl 2-(difluoromethyl)isonicotinate is explicitly cited as a synthetic intermediate in AstraZeneca's patent US2010/261755 A1, which describes the preparation of isoxazol-3(2H)-one analogs as therapeutic agents for fibrinolysis-related diseases [1]. The patent details the use of this specific fluorinated pyridine in a key step of the synthetic route, confirming its established role in the development of novel pharmaceuticals. While the patent does not provide comparative yield data against other intermediates, its selection by a major pharmaceutical company in a patented process provides strong industrial validation for its utility.

Industrial Use
Supporting evidence
Intermediate in isoxazol-3(2H)-one synthesis (US2010/261755 A1)
Demonstrated utility in patented process chemistry.
No comparative yield data; review process compatibility.
Pharmaceutical Intermediate Process Chemistry Patent Isoxazolone Synthesis

Optimal Application Scenarios for Methyl 2-(difluoromethyl)isonicotinate (CAS 1251844-44-6) Based on Quantitative Evidence


Medicinal Chemistry: Design of Next-Generation Quorum Sensing Inhibitors

This compound is ideally suited for medicinal chemistry programs aimed at developing novel quorum sensing inhibitors. The quantitative evidence shows it can directly replace a pyridine-N-oxide moiety without loss of potency (IC₅₀ of 35 μM vs. 33 μM for 4NPO) . Researchers should procure this compound to explore structure-activity relationships (SAR) around the 2-difluoromethylpyridine scaffold, as it offers a validated starting point for optimizing antibiofilm and antivirulence agents.

Process Chemistry: Scaling a Validated Pharmaceutical Intermediate

Procurement for process R&D and scale-up is strongly supported by the compound's documented use as an intermediate in a patent from AstraZeneca for synthesizing isoxazol-3(2H)-one analogs [1]. This provides a high level of confidence in its suitability for multi-step synthesis, reducing the risk associated with using less characterized building blocks. This scenario is ideal for CROs and pharmaceutical companies requiring a reliable intermediate for large-scale production.

ADME Optimization: Fine-Tuning Lipophilicity in Lead Compounds

In lead optimization, the -CF₂H group offers a strategic tool for modulating lipophilicity. With a predicted LogP of ~1.8, this compound provides a less lipophilic alternative to -CF₃ analogs (estimated LogP >2.2) . Researchers should procure this compound to incorporate it into lead series where reducing LogP is desired to improve solubility, lower plasma protein binding, or mitigate off-target toxicity, without sacrificing target engagement.

Agrochemical Discovery: Exploration of Fluorinated Pyridine Scaffolds

Fluorinated pyridine derivatives are a privileged class in agrochemicals. While direct comparative data for this specific compound in agrochemical assays is limited, its role as a versatile building block and the known bioactivity of the difluoromethyl group in pesticides [2] make it a valuable intermediate for synthesizing novel herbicidal or fungicidal candidates. Procurement is recommended for exploratory synthesis of compound libraries targeting agricultural pests.

Application
Selection Property
Validation Focus
Quorum sensing inhibitor design
Bioisosteric replacement for pyridine-N-oxide
Quorum sensing potency and biofilm inhibition assays
Scale-up of documented intermediate
Documented use in patented synthesis
Process robustness, yield, and purity assessment
Lead optimization: lipophilicity modulation
Moderated lipophilicity vs. trifluoromethyl analogs
Solubility, permeability, and metabolic stability profiling
Agrochemical scaffold exploration
Versatile fluorinated pyridine building block
Herbicidal and fungicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(difluoromethyl)isonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.